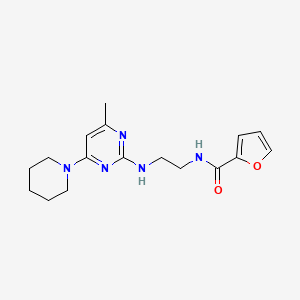
N-(2-((4-甲基-6-(哌啶-1-基)嘧啶-2-基)氨基)乙基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成方法
哌啶是药物构建的重要组成部分。研究人员探索了多种合成方法来获得取代哌啶。这些方法包括分子内和分子间反应,如氢化、环化、环加成、环化和胺化。 在现代有机化学中,开发高效且经济的合成路线是一个优先事项 .
a. 双激酶抑制剂: 研究人员设计了 2-氨基-4-(1-哌啶) 吡啶衍生物作为临床上克唑替尼抗性间变性淋巴瘤激酶 (ALK) 和 c-ros 原癌基因 1 激酶 (ROS1) 的双重抑制剂 .
b. 抗菌活性: 哌啶衍生物已被评估其对革兰氏阴性菌(大肠杆菌)、革兰氏阳性菌(金黄色葡萄球菌)和真菌(念珠菌)的抗菌特性。 念珠菌 .
c. 抗 HIV 活性: 含有哌啶部分的新型吲哚和氧代色烯酮衍生物已显示出作为抗 HIV-1 药物的潜力 .
d. 药物发现: 哌啶核心仍然是药物发现的重点。其在自然界中的普遍性和生物学相关性突出了其重要性。 许多含有哌啶的化合物在人体中发挥着至关重要的作用,并表现出显着的生物活性 .
生物活性
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by a unique structure combining a furan carboxamide with a pyrimidine and piperidine moiety, suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The compound's chemical structure can be denoted as follows:
- Molecular Formula : C18H21N3O2
- Molecular Weight : 313.38 g/mol
- IUPAC Name : N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide
The biological activity of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Specifically, it may inhibit certain kinases that are crucial for cell proliferation and survival, thus potentially exhibiting anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown promising results in inhibiting the growth of HeLa and MDA-MB-231 cell lines, with IC50 values indicating effective concentrations for therapeutic use .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-(4-methylpyrimidinyl)ethyl)furan | HeLa | 0.058 |
| N-(2-(4-methylpyrimidinyl)ethyl)furan | MDA-MB-231 | 0.035 |
Antimicrobial Activity
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide has also been evaluated for its antimicrobial properties. Compounds within this chemical class have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values reported for related piperidine derivatives suggest a broad spectrum of activity.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
Case Studies and Research Findings
- Antitubercular Activity : In a study focused on tuberculosis, several pyrimidine derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Compounds similar to N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating substantial potential as anti-tubercular agents .
- Cytotoxicity Studies : Cytotoxicity assessments on human embryonic kidney (HEK293) cells revealed that many derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
- Structure–Activity Relationship (SAR) : Research on related compounds has elucidated key structural features that enhance biological activity, such as the presence of hydroxyl groups and specific substituents on the piperidine ring that improve interactions with cellular targets .
属性
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-13-12-15(22-9-3-2-4-10-22)21-17(20-13)19-8-7-18-16(23)14-6-5-11-24-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,18,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLOBZGYTCHDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=CO2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














